molecular formula C6H12Cl2N4 B6279801 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride CAS No. 165894-32-6

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride

Cat. No. B6279801
CAS RN: 165894-32-6
M. Wt: 211.1
InChI Key:
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride is a chemical compound with the CAS Number: 165894-32-6 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

  • Imidazo[1,2-b]pyridazine, a scaffold similar in structure, plays a crucial role in medicinal chemistry, providing bioactive molecules for therapeutic applications. This scaffold's significance is highlighted by the successful kinase inhibitor ponatinib, driving interest in exploring new derivatives for their potential therapeutic applications. The structure-activity relationships (SAR) of this scaffold can guide medicinal chemists in developing compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

  • Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are known for their versatility as synthetic intermediates and their biological importance. These compounds play a critical role in metal complexes formation, catalysts design, asymmetric catalysis, and have shown potential in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities. The use of heterocyclic N-oxide motifs in drug development investigations highlights their significance in both chemistry and pharmacology (Li et al., 2019).

Pyrazoline Derivatives in Therapeutic Applications

  • Pyrazolines are known for their broad spectrum of biological properties, leading to extensive research activity. These derivatives have shown promising pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and more. This diversity in biological activities underscores the potential of pyrazoline and its derivatives, including related imidazo-pyrazine compounds, in therapeutic applications (Shaaban et al., 2012).

Corrosion Inhibition by Imidazoline Derivatives

  • Imidazoline and its derivatives are extensively used as effective corrosion inhibitors due to their unique chemical structure, low toxicity, cost-effectiveness, and environmental friendliness. Their effectiveness in the petroleum industry for corrosion inhibition showcases the potential applications of structurally related compounds in industrial applications (Sriplai et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride involves the reaction of 2-aminopyrazine with 1,2-dichloroethane followed by cyclization with formamide and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2-aminopyrazine", "1,2-dichloroethane", "formamide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminopyrazine is reacted with 1,2-dichloroethane in the presence of a base such as potassium carbonate to form 2-(2-chloroethyl)aminopyrazine.", "Step 2: The resulting product from step 1 is then cyclized with formamide in the presence of a catalyst such as zinc chloride to form 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-amine.", "Step 3: The product from step 2 is then reduced with sodium borohydride in the presence of a solvent such as methanol to form 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine.", "Step 4: The final product is obtained by treating the product from step 3 with hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine." ] }

CAS RN

165894-32-6

Product Name

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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